3,6-dimethoxyphthalic Acid
Description
Significance of Phthalic Acid Derivatives in Organic and Materials Chemistry
Phthalic acid and its derivatives are cornerstone compounds in the chemical industry, valued for their role as versatile intermediates. solubilityofthings.com They are fundamental to the production of a wide array of products, including dyes, pigments, and perhaps most notably, plasticizers for polymers like polyvinyl chloride (PVC). solubilityofthings.compw.live The addition of phthalate (B1215562) plasticizers enhances the flexibility and durability of these plastics, making them suitable for applications ranging from vinyl flooring and cables to automotive interiors. pw.live Beyond plastics, phthalic acid derivatives are used in the manufacturing of alkyd resins for paints and coatings, as well as in the synthesis of certain pharmaceuticals. pw.live
The significance of these compounds also extends into the realm of materials science, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). nih.gov The carboxylic acid groups of phthalic acid derivatives can coordinate with metal ions to form extended, three-dimensional structures with high porosity and surface area. nih.gov These properties make them promising materials for gas storage, separations, and catalysis. nih.gov
Historical Context of 3,6-Dimethoxyphthalic Acid Synthesis and Discovery
The history of phthalic acid itself dates back to 1836, when it was first obtained by the French chemist Auguste Laurent through the oxidation of naphthalene (B1677914) tetrachloride. atamanchemicals.comwikipedia.org Initially named "naphthalic acid," its correct formula was later determined by Jean Charles Galissard de Marignac, leading to its current name. wikipedia.org
While the specific historical discovery of this compound is less prominently documented, its synthesis is intrinsically linked to the broader development of organic synthesis methodologies. The introduction of methoxy (B1213986) groups onto the phthalic acid scaffold is a key modification that alters its electronic properties and spatial configuration, thereby influencing its reactivity and potential applications. Early synthetic routes likely involved the oxidation of appropriately substituted naphthalene or xylene precursors. Modern synthetic strategies often involve the oxidation of related compounds, such as 3,6-dimethoxyphthalonitrile (B186326). A patented method, for instance, describes the synthesis of 3,5-dimethoxy-phthalic acid through a multi-step process starting from (4, 6-dimethoxy-3-trichloromethyl)-2-benzo[c]furanone. google.com
Current Research Landscape and Emerging Applications of this compound
Current research on this compound and its derivatives is vibrant and expanding into several cutting-edge areas. A significant focus is on its use as a precursor in the synthesis of advanced materials. For instance, its structural isomer, 2,6-dimethoxybenzoic acid, has been utilized in the synthesis of flavones, a class of compounds with diverse biological activities. scispace.com
Furthermore, derivatives of dimethoxybenzoic acids are being explored for their potential in medicinal chemistry and drug discovery. frontiersin.org The specific arrangement of functional groups in this compound could be leveraged to design molecules with specific biological targets. For example, some benzoic acid derivatives have been investigated for their potential anticancer properties. nih.gov The development of efficient synthetic methods for compounds like this compound and its derivatives is crucial for advancing these research frontiers. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C10H10O6 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3,6-dimethoxyphthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
VHBUDUULDRSEDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Dimethoxyphthalic Acid and Its Precursors
Oxidative Routes to 3,6-Dimethoxyphthalic Acid
Oxidative methods provide a direct approach to the synthesis of this compound by cleaving the rings of larger aromatic systems or oxidizing side chains on a benzene (B151609) ring. These methods often employ powerful oxidizing agents to achieve the desired transformation.
Oxidation of Aromatic Precursors (e.g., Naphthazarin Dimethyl Ether)
One potential route to this compound involves the oxidative cleavage of a suitably substituted naphthalene (B1677914) derivative, such as naphthazarin dimethyl ether (5,8-dimethoxy-1,4-naphthoquinone). Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds, including those within aromatic systems.
The ozonolysis of aromatic compounds proceeds through the formation of an initial ozonide, which subsequently decomposes to yield carbonyl compounds. In the case of 5,8-dimethoxy-1,4-naphthoquinone, the ozone would attack the unsubstituted aromatic ring, leading to its cleavage. Subsequent oxidative work-up of the resulting intermediates would yield the desired dicarboxylic acid. A study on the ozonolysis of 1,4-dimethoxybenzene (B90301) in an aqueous solution revealed the formation of methyl(2Z,4E-4-methoxy-6-oxo-hexa-2,4-dienoate), demonstrating the feasibility of cleaving the aromatic ring. nih.gov This suggests a similar cleavage of the benzenoid ring in naphthazarin dimethyl ether would lead to the formation of this compound precursors.
Table 1: Products from the Ozonolysis of 1,4-Dimethoxybenzene
| Product | Yield |
|---|---|
| Methyl(2Z,4E-4-methoxy-6-oxo-hexa-2,4-dienoate) | 52% |
| Hydroquinone (B1673460) | 2% |
| 1,4-Benzoquinone | 8% |
| Singlet oxygen | 6% |
| Hydrogen peroxide | 56% |
| Hydroxyl radicals | ~17% |
Data sourced from a study on the ozonolysis of lignin (B12514952) models in aqueous solution. nih.gov
Methodologies Employing Alkaline Hydrogen Peroxide
Alkaline hydrogen peroxide (AHP) is a potent oxidizing system used for the degradation of aromatic compounds, particularly in the context of delignification of lignocellulosic biomass. nih.govmdpi.com This methodology can be adapted for the synthesis of carboxylic acids from aromatic precursors.
The reactive species in AHP are the hydroperoxyl anion (HOO⁻) and hydroxyl radicals (•OH), which are formed under alkaline conditions, typically at a pH of around 11.5. nih.govmdpi.com These species can attack the aromatic ring, leading to its oxidation and fragmentation. For the synthesis of this compound, a potential precursor such as 1,4-dimethoxy-2,3-dialkylbenzene could be subjected to AHP treatment. The alkyl side chains would be oxidized to carboxylic acid groups. The presence of the electron-donating methoxy (B1213986) groups activates the aromatic ring, potentially facilitating the oxidative process. The reaction conditions, such as temperature, hydrogen peroxide concentration, and reaction time, would need to be carefully optimized to maximize the yield of the desired dicarboxylic acid and minimize side reactions. nih.gov
Hydrolytic Pathways to this compound
Hydrolysis offers a straightforward method for the preparation of this compound from its corresponding anhydride (B1165640) or dinitrile derivatives. These reactions typically involve the addition of water across an acyl or nitrile group, respectively, often facilitated by acidic or basic catalysts.
Hydrolysis of 3,6-Dimethoxyphthalic Anhydride
The hydrolysis of 3,6-dimethoxyphthalic anhydride to the corresponding diacid is an efficient and clean reaction. Studies on the hydrolysis of analogous compounds, such as phthalic anhydride and 3,6-dimethylphthalic anhydride, provide insight into this process. The hydrolysis of these anhydrides exhibits a flat pH profile over a range from 4M hydrochloric acid to pH 5.2. rsc.org
The reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the dicarboxylic acid. The rate of hydrolysis can be influenced by factors such as temperature and the presence of electrolytes. A study comparing the hydrolysis of phthalic anhydride and 3,6-dimethylphthalic anhydride found that at 25°C, phthalic anhydride hydrolyzes nearly eight times faster than the 3,6-dimethyl substituted compound, suggesting that the electronic and steric effects of the substituents on the aromatic ring play a role in the reaction kinetics. rsc.org
Table 2: Comparative Hydrolysis Rates at 25°C
| Compound | Relative Hydrolysis Rate |
|---|---|
| Phthalic Anhydride | ~8 |
Data derived from a kinetic study on the hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. rsc.org
Hydrolysis of Dinitrile Precursors
The hydrolysis of 3,6-dimethoxyphthalonitrile (B186326) provides another viable route to this compound. The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis and can be carried out under either acidic or basic conditions.
In acidic hydrolysis, the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfer and tautomerization steps then leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water. The initially formed amide is then saponified to the carboxylate salt, which is subsequently protonated in an acidic workup to yield the carboxylic acid. The hydrolysis of a dinitrile such as 3,6-dimethoxyphthalonitrile would proceed in a stepwise manner to first form a cyano-carboxamide intermediate, followed by the hydrolysis of the second nitrile group to yield the dicarboxylic acid.
Multi-Step Synthesis from Substituted Hydroquinones
A versatile and common approach to synthesizing this compound involves a multi-step sequence starting from substituted hydroquinones. A typical pathway begins with the methylation of hydroquinone to produce 1,4-dimethoxybenzene. wikipedia.org This is followed by the introduction of two carbon substituents onto the aromatic ring, which are subsequently oxidized to form the carboxylic acid groups.
A key step in this sequence is the Friedel-Crafts acylation of 1,4-dimethoxybenzene. google.combeilstein-journals.orgchemrxiv.orgscirp.orgresearchgate.net This reaction introduces two acyl groups onto the aromatic ring, typically at the 2- and 5-positions due to the directing effects of the methoxy groups. A common acylating agent is acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1,4-diacetyl-2,5-dimethoxybenzene can then be oxidized to this compound.
Dicyanation and Subsequent Hydrolysis
A plausible synthetic route to this compound involves the dicyanation of an appropriately substituted benzene ring, followed by the hydrolysis of the nitrile groups to carboxylic acids. This method is a powerful tool for introducing carboxyl groups onto an aromatic ring.
The process would typically begin with a 1,4-dihalo-2,5-dimethoxybenzene derivative. This starting material can undergo a nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction. This reaction replaces the halogen atoms with nitrile (cyano) groups. The resulting 2,5-dimethoxy-1,4-dicyanobenzene intermediate is then subjected to hydrolysis. Under acidic or basic conditions, both nitrile groups are hydrolyzed to carboxylic acid functionalities, yielding the final product, this compound.
Table 1: Dicyanation and Hydrolysis Pathway
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1. Dicyanation | 1,4-Dihalo-2,5-dimethoxybenzene | Copper(I) cyanide (CuCN), Solvent (e.g., DMF, Pyridine) | 2,5-Dimethoxy-1,4-dicyanobenzene |
Methylation Strategies for Dihydroxy Intermediates
An alternative and common strategy in organic synthesis is to introduce functional groups in the final steps. For this compound, this can be achieved by methylating a dihydroxy intermediate, such as 3,6-dihydroxyphthalic acid. This precursor could potentially be synthesized via methods like the Kolbe-Schmitt reaction on a suitable dihydroxybenzene derivative.
The methylation of the two phenolic hydroxyl groups requires a suitable methylating agent. The choice of agent and reaction conditions is crucial to ensure complete methylation and to avoid unwanted side reactions, such as esterification of the carboxylic acid groups. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide, typically used in the presence of a base like potassium carbonate or sodium hydroxide. The base deprotonates the hydroxyl groups, forming more nucleophilic phenoxides that readily react with the methylating agent.
Table 2: Methylation Agents and Conditions
| Methylating Agent | Base | Typical Solvent | Conditions |
|---|---|---|---|
| Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetone, DMF | Reflux |
| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Acetone, DMF | Reflux |
Scalable Synthetic Approaches and Process Optimization for this compound
For any chemical synthesis to be industrially viable, it must be scalable, meaning it can be performed safely and economically on a large scale. The optimization of reaction parameters is critical to maximizing yield, minimizing costs, and ensuring product purity.
For the synthetic routes to this compound, scalability would favor the methylation pathway over methods that might involve more hazardous or expensive reagents like cyanides. Process optimization would focus on several key parameters. Statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) can be employed to efficiently screen and optimize these factors. nih.gov
Key optimization parameters include:
Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature can maximize the reaction rate while minimizing the formation of by-products.
Reactant Concentration: Adjusting the concentration of reactants can influence reaction kinetics and equilibrium, impacting the final yield.
Catalyst Loading: In catalyzed reactions, using the minimum amount of catalyst necessary for efficient conversion reduces costs and simplifies purification.
pH: For reactions in aqueous solutions, such as hydrolysis or base-mediated methylations, pH control is essential for ensuring the desired reactivity. nih.gov
For instance, in the methylation of 3,6-dihydroxyphthalic acid, an optimization study might reveal that a specific molar ratio of dimethyl sulfate to the dihydroxy acid, in the presence of a particular base at a defined temperature in a cost-effective solvent, gives the highest yield of pure product in the shortest time. nih.gov The development of scalable approaches often involves transitioning from batch processing to continuous flow reactors, which can offer better control over reaction parameters and improve safety and efficiency. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. nih.gov
The twelve principles of green chemistry provide a guide for this endeavor: ajrconline.org
Waste Prevention: Optimizing reactions to achieve high yields and selectivity minimizes waste.
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The methylation route generally has a better atom economy than a multi-step route involving protection and deprotection.
Less Hazardous Chemical Syntheses: Avoiding toxic reagents like dimethyl sulfate, if possible, in favor of greener methylating agents like dimethyl carbonate.
Designing Safer Chemicals: This principle relates to the final product's properties.
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like DMF or benzene with greener alternatives such as water, ethanol, or supercritical CO₂. jddhs.comresearchgate.net
Design for Energy Efficiency: Using reactions that can be run at ambient temperature and pressure, or employing energy-efficient technologies like microwave-assisted synthesis, reduces the environmental footprint. jddhs.com
Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of petrochemicals.
Reduce Derivatives: Avoiding unnecessary protection/deprotection steps shortens the synthesis and reduces waste. rsc.org
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents.
Design for Degradation: Designing the product to break down into harmless substances after its use.
Real-time Analysis for Pollution Prevention: Implementing in-process monitoring to prevent the formation of by-products and ensure reaction completion.
Inherently Safer Chemistry for Accident Prevention: Choosing reagents and conditions that minimize the potential for chemical accidents, including explosions, fires, and releases.
Table 3: Application of Green Chemistry Principles
| Principle | Application in Synthesis of this compound |
|---|---|
| Safer Solvents | Replace DMF with a bio-based solvent or water. jddhs.com |
| Catalysis | Develop a catalytic methylation process instead of using stoichiometric base. |
| Energy Efficiency | Explore microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com |
Chemical Reactivity and Derivatization of 3,6 Dimethoxyphthalic Acid
Esterification Reactions of 3,6-Dimethoxyphthalic Acid
Esterification is a fundamental reaction of carboxylic acids, and this compound can be readily converted into its corresponding esters through various methods. This process involves the reaction of the carboxylic acid groups with alcohols, typically in the presence of an acid catalyst.
The most common method for synthesizing esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to remove the water formed during the reaction or to use the alcohol in large excess. masterorganicchemistry.com Both carboxyl groups of this compound can be esterified to produce dialkyl or diaryl dimethoxyphthalates. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com
The synthesis of a wide range of esters is possible by selecting the appropriate alcohol. Primary and secondary alcohols react readily, while tertiary alcohols are less suitable for this method.
Table 1: Examples of Fischer Esterification with this compound
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ | Dimethyl 3,6-dimethoxyphthalate |
| Ethanol | TsOH | Diethyl 3,6-dimethoxyphthalate |
| Isopropanol | H₂SO₄ | Diisopropyl 3,6-dimethoxyphthalate |
| Phenol | H₂SO₄ | Diphenyl 3,6-dimethoxyphthalate |
Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction is also typically catalyzed by an acid or a base. nih.gov For dialkyl 3,6-dimethoxyphthalates, transesterification can be used to convert one type of ester into another, which can be useful if the desired alcohol is sensitive to the conditions of direct Fischer esterification or if a specific ester is more readily available.
The reaction equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the displaced alcohol, for example, through distillation. Both acid-catalyzed (using H₂SO₄ or TsOH) and base-catalyzed (using alkoxides like NaOCH₃) methods can be employed. nih.gov
Table 2: Representative Transesterification Reactions
| Starting Ester | Reactant Alcohol | Catalyst | Product |
|---|---|---|---|
| Dimethyl 3,6-dimethoxyphthalate | n-Butanol | H₂SO₄ | Di-n-butyl 3,6-dimethoxyphthalate |
| Diethyl 3,6-dimethoxyphthalate | Ethylene Glycol | NaOCH₃ | Poly(ethylene 3,6-dimethoxyphthalate) |
Anhydride (B1165640) Formation and Subsequent Transformations
The ortho positioning of the two carboxylic acid groups in this compound allows for intramolecular cyclization to form a cyclic anhydride. This anhydride is a key intermediate that can undergo various subsequent transformations.
This compound can be converted to 3,6-dimethoxyphthalic anhydride by heating, often in the presence of a dehydrating agent such as acetic anhydride or thionyl chloride. chemicalbook.com The reaction involves the intramolecular condensation of the two carboxylic acid groups with the elimination of a molecule of water. The formation of the stable five-membered anhydride ring provides the thermodynamic driving force for this reaction. wikipedia.org This transformation is analogous to the industrial production of phthalic anhydride from phthalic acid. wikipedia.org
3,6-Dimethoxyphthalic anhydride is a reactive intermediate susceptible to nucleophilic attack, leading to the opening of the anhydride ring. nih.gov These reactions are fundamental for introducing new functional groups and synthesizing a variety of derivatives. The reaction pathway typically involves the nucleophile attacking one of the carbonyl carbons, followed by the cleavage of a carbon-oxygen bond in the ring. nih.govmdpi.com
Common nucleophiles that react with the anhydride include:
Water (Hydrolysis): Reaction with water regenerates the parent this compound.
Alcohols (Alcoholysis): Reaction with an alcohol yields a monoester derivative, where one carboxyl group is esterified and the other remains a carboxylic acid. This is a key step in producing monoesters that are otherwise difficult to synthesize directly. wikipedia.org
Amines (Aminolysis): Reaction with ammonia or a primary or secondary amine produces a phthalamic acid derivative (an amic acid), where one carboxyl group is converted to an amide.
Table 3: Ring-Opening Reactions of 3,6-Dimethoxyphthalic Anhydride
| Nucleophile | Reaction Type | Product |
|---|---|---|
| Water (H₂O) | Hydrolysis | This compound |
| Methanol (CH₃OH) | Alcoholysis | 2-Carboxy-3,6-dimethoxybenzoic acid methyl ester |
| Ammonia (NH₃) | Aminolysis | 2-Carbamoyl-3,6-dimethoxybenzoic acid |
Amidation and Imide Synthesis with this compound
The carboxylic acid groups of this compound can be converted into amides and imides, which are important functional groups in many organic materials and biologically active molecules. Direct amidation of the dicarboxylic acid is possible but often requires harsh conditions or the use of coupling agents. ucl.ac.uk A more common and efficient route proceeds via the anhydride intermediate.
The synthesis of an imide typically involves a two-step process. First, 3,6-dimethoxyphthalic anhydride is reacted with a primary amine or ammonia. This ring-opening reaction, as described previously, yields an amic acid. google.comgoogle.com In the second step, the amic acid is heated, often in the presence of a dehydrating agent, to induce intramolecular cyclization. This step eliminates a molecule of water and forms the stable five-membered imide ring, resulting in an N-substituted 3,6-dimethoxyphthalimide. wikipedia.orggoogle.com This method allows for the synthesis of a wide variety of imides by varying the primary amine used in the initial step. nih.gov
Table 4: Synthesis of N-Substituted 3,6-Dimethoxyphthalimides
| Amine Reactant | Intermediate Amic Acid | Final Imide Product |
|---|---|---|
| Ammonia (NH₃) | 2-Carbamoyl-3,6-dimethoxybenzoic acid | 3,6-Dimethoxyphthalimide |
| Methylamine (CH₃NH₂) | 3,6-Dimethoxy-2-(methylcarbamoyl)benzoic acid | N-Methyl-3,6-dimethoxyphthalimide |
| Aniline (C₆H₅NH₂) | 3,6-Dimethoxy-2-(phenylcarbamoyl)benzoic acid | N-Phenyl-3,6-dimethoxyphthalimide |
Decarboxylation Studies of this compound
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids, though it often requires harsh conditions or specific catalysts. For substituted phthalic acids, decarboxylation can occur stepwise, removing one or both carboxyl groups.
While specific studies on the decarboxylation of this compound are not widely documented, the reaction can be inferred from studies on analogous compounds. The decarboxylation of aromatic acids is often promoted by copper catalysts at high temperatures. For this compound, the removal of one carboxyl group would yield 2,5-dimethoxybenzoic acid . The complete removal of both carboxyl groups would result in 1,4-dimethoxybenzene (B90301) .
Modern catalytic systems have been developed for the decarboxylation of various hydroxy- and methoxy-substituted benzoic acids. For instance, bimetallic iron-ruthenium nanoparticles have been shown to effectively catalyze the decarboxylation of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) under a hydrogen atmosphere. rwth-aachen.de Such catalytic methods could potentially be applied to this compound. Additionally, certain microorganisms have been shown to decarboxylate substituted phthalic acids, suggesting a biochemical route for this transformation. nih.govnih.gov
| Starting Material | Potential Product (Single Decarboxylation) | Potential Product (Double Decarboxylation) | Typical Method |
| Phthalic Acid | Benzoic Acid | Benzene (B151609) | Heating with catalysts (e.g., Cu) |
| 4-Hydroxyphthalic Acid | 3-Hydroxybenzoic Acid | Phenol | Bacterial Decarboxylation nih.gov |
| This compound | 2,5-Dimethoxybenzoic Acid | 1,4-Dimethoxybenzene | Catalytic or Thermal (Predicted) |
Electrophilic Aromatic Substitution Reactions on the this compound Core
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of various functional groups onto the benzene ring. masterorganicchemistry.com The outcome of EAS on a substituted benzene is dictated by the electronic properties of the substituents already present. unizin.orgquora.com
In this compound, the ring is substituted with two strongly activating, ortho, para-directing methoxy (B1213986) groups and two deactivating, meta-directing carboxylic acid groups. organicchemistrytutor.commasterorganicchemistry.com The positions available for substitution are C4 and C5, which are chemically equivalent due to the molecule's symmetry.
The directing effects of the substituents converge to strongly favor substitution at the C4/C5 positions:
Methoxy Groups: The methoxy group at C3 is ortho to the C4 position, and the methoxy group at C6 is ortho to the C5 position. As powerful activating groups, they strongly direct incoming electrophiles to these sites. organicchemistrytutor.com
Carboxylic Acid Groups: The carboxyl group at C2 is meta to the C4 position, and the carboxyl group at C1 is meta to the C5 position. While these groups deactivate the ring towards electrophilic attack, their meta-directing influence is consistent with substitution at C4 and C5.
| EAS Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3,6-dimethoxyphthalic acid |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-3,6-dimethoxyphthalic acid |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfo-3,6-dimethoxyphthalic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-3,6-dimethoxyphthalic acid |
Nucleophilic Displacement Reactions of Methoxy Groups in this compound
The displacement of a methoxy group on an aromatic ring via nucleophilic aromatic substitution (SNAr) is generally a difficult reaction. Methoxy groups are poor leaving groups, and the SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.govnih.gov In this compound, each methoxy group is ortho to one electron-withdrawing carboxyl group, which could provide some activation. However, the presence of the second, electron-donating methoxy group on the ring would be destabilizing to the required intermediate, making a direct SNAr displacement unlikely under standard conditions.
A more feasible reaction involving the nucleophilic displacement at the methoxy substituent is the cleavage of the aryl-ether bond . This reaction, often termed demethylation, does not typically proceed by attack at the aromatic carbon. Instead, it involves a nucleophile attacking the methyl carbon of the ether in an SN2-type reaction, or the coordination of a Lewis acid to the ether oxygen followed by cleavage.
Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers. nih.govcore.ac.uk It acts as a strong Lewis acid, coordinating to the ether oxygen, which facilitates the cleavage of the C-O bond. Subsequent workup with water yields the corresponding phenol. gvsu.eduresearchgate.net In the case of this compound, treatment with sufficient BBr₃ would be expected to convert both methoxy groups to hydroxyl groups, yielding 3,6-dihydroxyphthalic acid . Other reagents, such as strong acids (HBr, HI) or thiolates under specific conditions, can also be used for demethylation. researchgate.net
| Reaction Type | Reagent | Expected Product | Mechanism Note |
| Direct SNAr | Strong Nucleophile (e.g., NaNH₂) | Unlikely to occur | Methoxy is a poor leaving group; mixed electronic effects on the ring. |
| Ether Cleavage (Demethylation) | Boron Tribromide (BBr₃) | 3,6-Dihydroxyphthalic acid | Lewis acid-assisted C-O bond cleavage. nih.gov |
| Ether Cleavage (Demethylation) | Iodocyclohexane / DMF | 3,6-Dihydroxyphthalic acid | In-situ generation of HI promotes cleavage. researchgate.net |
Structural Characterization and Spectroscopic Analysis of 3,6 Dimethoxyphthalic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 3,6-dimethoxyphthalic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a comprehensive picture of its molecular framework.
Due to the symmetrical nature of this compound, the number of unique signals in its NMR spectra is reduced. The two aromatic protons are chemically equivalent, as are the two methoxy (B1213986) groups and the two carboxylic acid groups.
¹H NMR Spectroscopy: In the proton NMR spectrum, the two aromatic protons (H-4 and H-5) would appear as a singlet due to their chemical equivalence. The six protons of the two methoxy groups would also resonate as a single, more intense singlet. The acidic protons of the carboxylic acid groups are often broad and their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display five distinct signals corresponding to the eight carbon atoms in the molecule. The symmetry of the molecule results in the equivalence of C-1 and C-2, C-3 and C-6, and C-4 and C-5. The two carboxylic acid carbons and the two methoxy carbons would also be equivalent, respectively.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |
| C1, C2 | - | ~135 | Singlet |
| C3, C6 | - | ~155 | Singlet |
| C4, C5 | ~7.2 | ~115 | Singlet |
| Carboxylic Acid (-COOH) | 10-13 (broad) | ~170 | Singlet |
| Methoxy (-OCH₃) | ~3.9 | ~56 | Singlet |
Note: The predicted chemical shifts are estimated based on the analysis of similar substituted benzene (B151609) derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
To unambiguously assign the NMR signals and confirm the connectivity of the atoms, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment like COSY would be of limited use for this highly symmetrical molecule, as there are no vicinal protons to show correlation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would be crucial to directly link the proton signals to their attached carbon atoms. An HSQC spectrum would show a correlation between the aromatic proton signal at ~7.2 ppm and the aromatic carbon signal at ~115 ppm, and a correlation between the methoxy proton signal at ~3.9 ppm and the methoxy carbon signal at ~56 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations, which helps in piecing together the molecular structure. Key expected correlations would include:
The methoxy protons (~3.9 ppm) showing a correlation to the C-3/C-6 carbons (~155 ppm).
The aromatic protons (~7.2 ppm) showing correlations to the C-1/C-2 carbons (~135 ppm) and the C-3/C-6 carbons (~155 ppm).
The carboxylic acid protons, if observable, might show a correlation to the C-1/C-2 carbons.
Vibrational Spectroscopy: Infrared and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements.
The infrared (IR) spectrum of this compound would be characterized by the following key absorption bands:
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methoxy groups would be observed just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
C=C Stretch (Aromatic): Aromatic ring stretching vibrations would give rise to one or more bands in the 1600-1450 cm⁻¹ region.
C-O Stretch (Carboxylic Acid and Methoxy): The C-O stretching of the carboxylic acid and the methoxy groups would result in strong bands in the 1300-1000 cm⁻¹ region.
Interactive Data Table: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Weak | Broad, Strong (IR) |
| C-H Stretch (Aromatic) | 3100-3000 | Strong | Medium (IR) |
| C-H Stretch (Methoxy) | 2950-2850 | Strong | Medium (IR) |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Medium | Strong (IR) |
| C=C Stretch (Aromatic) | 1600-1450 | Strong | Medium-Strong |
| C-O Stretch | 1300-1000 | Medium | Strong (IR) |
While this compound is a relatively rigid molecule, vibrational spectroscopy can provide insights into the orientation of the methoxy and carboxylic acid groups relative to the benzene ring. The exact positions and shapes of the C-O stretching and O-H bending modes can be sensitive to conformational changes and intermolecular hydrogen bonding. In the solid state, the formation of hydrogen-bonded dimers through the carboxylic acid groups is expected, which significantly influences the O-H and C=O stretching frequencies.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀O₆), the expected molecular weight is approximately 226.05 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 226 would be expected. The fragmentation pattern would likely involve the following key losses:
Loss of H₂O: A peak at m/z 208, corresponding to the loss of a water molecule from the two carboxylic acid groups, leading to the formation of an anhydride-like structure.
Loss of CH₃: A peak at m/z 211, resulting from the loss of a methyl radical from a methoxy group.
Loss of OCH₃: A peak at m/z 195, corresponding to the loss of a methoxy radical.
Loss of COOH: A peak at m/z 181, due to the loss of a carboxyl radical.
Phthalic Anhydride-like Fragment: A significant fragment ion might be observed around m/z 148, corresponding to a dihydroxyphthalic anhydride (B1165640) structure formed after the loss of both methoxy groups.
Deprotonated Benzoate Ion: In negative ion mode, a common fragment for phthalates is observed at m/z 121.0295.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (predicted) | Proposed Fragment | Formula of Fragment |
| 226 | Molecular Ion [M]⁺ | [C₁₀H₁₀O₆]⁺ |
| 211 | [M - CH₃]⁺ | [C₉H₇O₆]⁺ |
| 208 | [M - H₂O]⁺ | [C₁₀H₈O₅]⁺ |
| 195 | [M - OCH₃]⁺ | [C₉H₇O₅]⁺ |
| 181 | [M - COOH]⁺ | [C₉H₉O₄]⁺ |
X-ray Crystallography of this compound and its Salts/Derivatives
A detailed crystallographic analysis of this compound or its salts and simple derivatives has not been found in the surveyed scientific literature. While X-ray diffraction is a standard method for elucidating the three-dimensional atomic structure of crystalline solids, a specific study reporting the crystal structure of this compound is not publicly available.
Electronic Absorption and Fluorescence Spectroscopy of this compound
Information regarding the electronic absorption (UV-Vis) and fluorescence spectroscopic properties of this compound is not available in the reviewed literature. Studies detailing its behavior upon interaction with ultraviolet and visible light, which are crucial for understanding its electronic transitions and potential as a fluorophore, have not been published.
Coordination Chemistry and Metal Organic Frameworks Mofs Featuring 3,6 Dimethoxyphthalic Acid
3,6-Dimethoxyphthalic Acid as a Dicarboxylic Acid Ligand for Metal Complexes
As a dicarboxylic acid, this compound can be deprotonated to form the 3,6-dimethoxyphthalate dianion, which acts as a versatile ligand for a wide range of metal ions. The two carboxylate groups are the primary sites for coordination to metal centers, forming strong metal-oxygen bonds. The presence of the methoxy (B1213986) groups can influence the ligand's electronic properties and steric profile, which in turn affects the structure and stability of the resulting metal complexes.
The 3,6-dimethoxyphthalate ligand can adopt several coordination modes, largely dictated by the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The two adjacent carboxylate groups allow it to act as a chelating ligand, binding to a single metal center to form a stable seven-membered ring. This chelation is a common feature for ligands with ortho-positioned donor groups.
Beyond simple chelation, the carboxylate groups can coordinate to metal ions in various other ways, including:
Monodentate: Where only one oxygen atom from a carboxylate group binds to a metal center.
Bidentate Bridging: Where both oxygen atoms of a single carboxylate group bridge two different metal centers.
Chelating and Bridging: The ligand can chelate to one metal center while simultaneously using one or both of its carboxylate groups to bridge to adjacent metal centers, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional networks.
The coordination geometry around the metal center is a result of the metal's intrinsic preferences and the binding mode of the ligand(s). For instance, transition metals like copper(II) or cobalt(II) might adopt distorted octahedral or tetrahedral geometries when coordinated with 3,6-dimethoxyphthalate and other ancillary ligands, such as water or pyridine (B92270) molecules. asianpubs.org
The synthesis of discrete (i.e., non-polymeric) coordination complexes with this compound typically involves the reaction of a soluble metal salt (e.g., nitrate, chloride, or acetate) with the ligand in a suitable solvent. asianpubs.orgnih.gov The ligand is often deprotonated in situ using a base, or its salt form (e.g., disodium (B8443419) 3,6-dimethoxyphthalate) can be used directly.
A general synthetic procedure involves dissolving the metal salt and the ligand in a solvent, such as water, ethanol, or dimethylformamide (DMF), and heating the mixture to facilitate the reaction. nih.gov Slow evaporation of the solvent or cooling of the solution can then lead to the crystallization of the discrete metal complex. The final product's structure depends on factors like the metal-to-ligand molar ratio, pH, and reaction temperature.
Design and Construction of 3,6-Dimethoxyphthalate-Based MOFs
Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs. researchgate.net These methods involve heating a mixture of the metal source and the organic linker in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 100 to 200°C for a period of several hours to days. scispace.comrsc.org
Hydrothermal Synthesis: Uses water as the solvent. This method is often favored for its low cost and environmental friendliness. researchgate.net
Solvothermal Synthesis: Employs an organic solvent, such as DMF, diethylformamide (DEF), or ethanol. rroij.comscispace.com The choice of solvent can significantly influence the resulting MOF structure, as solvent molecules can sometimes coordinate to the metal centers or act as templates within the pores. rroij.com
The table below summarizes typical conditions for these synthesis methods based on general MOF preparation.
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |
| Solvent | Water | Organic (e.g., DMF, DEF, Ethanol) |
| Temperature | 100 - 260 °C | 60 - 220 °C |
| Time | 12 - 96 hours | 24 - 72 hours |
| Pressure | Autogenous | Autogenous |
This is an interactive data table based on general findings for MOF synthesis. rroij.comresearchgate.net
The final topology (the underlying geometric and connectivity pattern) of a MOF is determined by the coordination geometry of the metal nodes and the connectivity of the organic linker. escholarship.org Different metal ions prefer different coordination numbers and geometries (e.g., octahedral for Co(II), tetrahedral or square planar for Zn(II)), which act as the vertices of the network.
The 3,6-dimethoxyphthalate linker connects these metal nodes. The relative orientation of its two carboxylate groups dictates the directionality of the linkages. The steric bulk of the methoxy groups can also play a crucial role by influencing how linkers and metal nodes pack together, potentially preventing certain topologies from forming while favoring others. For example, a change in the metal center from zinc to cadmium can lead to a completely different framework structure even when using the same organic linker, due to differences in ionic radius and preferred coordination environment. mdpi.com This interplay between the metal node and the linker is a key principle in the rational design of MOFs with desired pore sizes and properties.
Structural Elucidation of 3,6-Dimethoxyphthalate MOFs
The determination of the precise atomic arrangement within a crystalline MOF is crucial for understanding its properties. The primary technique for this is X-ray diffraction (XRD). researchgate.netscribd.com
Powder X-ray Diffraction (PXRD): This technique is used on a bulk, microcrystalline sample of the material. While it does not provide the same level of atomic detail as SC-XRD, it is essential for confirming the phase purity of a synthesized batch of MOF and for verifying that the bulk material has the same crystal structure as the single crystal used for SC-XRD analysis. researchgate.netscribd.com The experimental PXRD pattern is typically compared to a pattern simulated from the single-crystal data.
The table below outlines the key structural information obtained from X-ray diffraction techniques.
| Information Derived | Single-Crystal XRD | Powder XRD |
| Unit Cell Parameters | Yes | Yes |
| Space Group | Yes | Often Inferred |
| Atomic Coordinates | Yes | No (Rietveld refinement possible) |
| Bond Lengths & Angles | Yes | No |
| Phase Purity | No | Yes |
| Crystallinity | Yes | Yes |
This is an interactive data table summarizing the applications of XRD in MOF characterization. researchgate.netscribd.com
In-Depth Analysis of this compound in Coordination Chemistry and Advanced Materials
Recent explorations into the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) have highlighted the potential of variously functionalized organic linkers to create materials with unique structural and functional properties. Among these, derivatives of phthalic acid, or benzene-1,2-dicarboxylic acid, have been investigated. However, a comprehensive review of scientific literature and structural databases reveals a notable absence of synthesized and characterized coordination polymers or MOFs specifically utilizing this compound as a primary building block.
While its isomer, 2,5-dimethoxyterephthalic acid, has been successfully employed in the construction of coordination polymers, showcasing the influence of methoxy substituents on the resulting material's thermal and luminescent properties, similar data for the this compound isomer is not publicly available. The strategic placement of methoxy groups on the phthalic acid backbone is anticipated to influence the coordination geometry with metal centers and the ultimate topology of the resulting framework, yet experimental evidence to support this is currently lacking.
Consequently, a detailed discussion on the coordination chemistry, single-crystal and powder X-ray diffraction analyses, functionalization strategies, and spectroscopic and thermal characterization of MOFs based on this compound cannot be provided at this time due to the absence of published research on this specific topic. The scientific community has yet to report the successful synthesis and characterization of such materials.
Further research into the synthesis and properties of coordination compounds involving this compound is required to elucidate its potential in the development of new functional materials.
Computational Chemistry and Theoretical Investigations of 3,6 Dimethoxyphthalic Acid
Advanced Analytical Methodologies for 3,6 Dimethoxyphthalic Acid and Its Derivatives
Chromatographic Separations
Chromatography is a fundamental technique for separating components from a mixture. For 3,6-dimethoxyphthalic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the specific analytical goal and the properties of the derivatives being studied.
HPLC is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. govst.edu A reversed-phase approach is typically the most effective method for separating phthalic acid and its derivatives. govst.edu
Method development involves the careful optimization of several key parameters:
Stationary Phase: An octadecyl carbon chain bonded with silica (B1680970) (C18) is a common and effective stationary phase for retaining polar and non-polar analytes. govst.edumdpi.com The polar-embedded nature of some modern columns can offer increased retention and selectivity for polar compounds like phenolic acids. nih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile) is typically employed. shimadzu.comub.edu This allows for the effective separation of compounds with varying polarities. For instance, a method might start with a higher percentage of the aqueous phase to retain polar compounds and gradually increase the organic solvent concentration to elute more non-polar analytes. nih.gov
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is frequently used, allowing for the simultaneous monitoring of absorbance at multiple wavelengths. nih.gov This is useful for identifying and quantifying compounds based on their UV spectra and for assessing peak purity. Spectrophotometric detection around 230 nm is often suitable for phthalate (B1215562) derivatives. govst.edu
The following table illustrates typical parameters for an HPLC method developed for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 4 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile (B52724) |
| Gradient | Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | PDA/DAD at 230 nm and 275 nm |
Standard gas chromatography is best suited for compounds that are volatile and thermally stable. chemijournal.com Since this compound possesses two carboxylic acid groups, it has low volatility and is not suitable for direct GC analysis. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile and thermally stable esters. nih.gov
Common derivatization processes include:
Methylation: Using reagents like diazomethane (B1218177) or methanol with an acid catalyst to convert the carboxylic acids to methyl esters.
Silylation: Using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.gov
Once derivatized, the resulting volatile esters can be readily separated and analyzed by GC, typically with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. The selection of the GC column is critical, with non-polar or mid-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, being commonly used for phthalate ester analysis. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial 70 °C, hold for 2 min; ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 310 °C (FID) or 290 °C (MS Transfer Line) |
Hyphenated Techniques in the Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power. chemijournal.comnih.gov For this compound, the combination of chromatography with mass spectrometry (MS) is particularly valuable for achieving high sensitivity and specificity.
The coupling of liquid chromatography or gas chromatography with mass spectrometry provides the selectivity and sensitivity required for trace-level detection and the characterization of impurities. iajps.com
LC-MS/MS: This is the premier technique for analyzing this compound directly in various matrices without derivatization. sciex.com Using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) can be employed for highly selective and sensitive quantification. shimadzu.coms4science.at This approach is ideal for impurity profiling, where related substances present at very low concentrations must be detected and measured. For example, potential impurities from the synthesis process, such as starting materials or by-products, can be targeted. iajps.com
GC-MS/MS: For volatile derivatives of this compound, GC coupled with tandem mass spectrometry (GC-MS/MS) offers excellent specificity and low detection limits. nih.gov This is particularly useful in complex matrices where co-eluting substances might interfere with analysis by a single-stage MS. The high selectivity of GC-MS/MS can effectively distinguish target analytes from matrix interferences. nih.gov
| Feature | LC-MS/MS | GC-MS/MS |
|---|---|---|
| Sample Preparation | Direct analysis, minimal preparation | Requires derivatization to increase volatility |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |
| Typical Application | Quantification of the parent acid, impurity profiling of polar compounds | Analysis in complex matrices, quantification of isomers after derivatization |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) sciex.com | Very low (µg/kg range) nih.gov |
| Selectivity | High, using MRM transitions | Very high, especially for distinguishing isomers nih.gov |
While standard mass spectrometry provides the mass-to-charge ratio of an ion, more advanced hyphenated techniques are required for unambiguous structural confirmation, especially for unknown impurities or degradation products.
High-Resolution Mass Spectrometry (HRMS): Coupling either GC or LC to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap system, allows for the determination of the exact mass of a molecule and its fragments. jeol.comthermofisher.com This information is used to calculate the elemental composition, which is a critical step in identifying an unknown compound. Mass accuracies of less than 1 ppm can be achieved, providing high confidence in the proposed molecular formula. thermofisher.com
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a selected precursor ion, MS/MS provides a fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov This pattern can be compared to libraries or interpreted to elucidate the structure of the compound.
LC-NMR: The direct coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit less common, technique for the unequivocal structure elucidation of unknown compounds, such as impurities or metabolites, directly from a complex mixture. indexcopernicus.com LC-NMR provides detailed structural information that is complementary to mass spectrometry data.
Electrochemical Analysis and Sensing Applications
Electrochemical methods offer a promising alternative to chromatographic techniques, providing rapid, cost-effective, and sensitive analysis. These methods are based on the oxidation or reduction of the target analyte at an electrode surface.
The electrochemical degradation of phthalates like dimethyl phthalate has been studied, indicating that these compounds are electrochemically active. scispace.comuclm.es This activity can be harnessed for analytical purposes. A sensor for this compound could be developed using a modified electrode. For instance, a glassy carbon electrode (GCE) could be modified with nanomaterials or specific recognition elements to enhance sensitivity and selectivity. researchgate.net
Potential sensing strategies include:
Voltammetric Techniques: Methods like cyclic voltammetry or differential pulse voltammetry could be used to obtain a signal proportional to the concentration of this compound.
Molecularly Imprinted Polymers (MIPs): Creating a polymer with cavities specifically designed to bind this compound on an electrode surface would provide a highly selective sensor. Electrochemical sensors based on MIPs have been developed for other phthalates, demonstrating good responsiveness and low detection limits. ccspublishing.org.cn
The performance of such a sensor is evaluated based on its linear range, limit of detection (LOD), selectivity against interfering substances, and stability.
| Parameter | Projected Value |
|---|---|
| Technique | Differential Pulse Voltammetry |
| Working Electrode | Molecularly Imprinted Polymer (MIP) modified Glassy Carbon Electrode (GCE) |
| Linear Range | 0.01 µmol/L to 0.1 µmol/L ccspublishing.org.cn |
| Limit of Detection (LOD) | ~0.3 nmol/L ccspublishing.org.cn |
| Response Time | < 10 minutes ccspublishing.org.cn |
| Key Advantage | Rapid analysis, portability, low cost, high sensitivity |
Quantitative Determination Methods for this compound
The quantitative determination of specific organic compounds is crucial for quality control, metabolic studies, and environmental monitoring. For this compound, a derivative of phthalic acid, precise and validated analytical methods are essential for accurate measurement in various matrices. While a significant body of research exists for the analysis of common phthalate esters used as plasticizers, specific methodologies dedicated solely to this compound are less frequently detailed in widely available scientific literature.
However, the quantification of this compound can be effectively achieved by adapting established analytical principles for acidic and aromatic compounds, primarily through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods for the analysis of phthalic acid and its derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reverse-phase mode coupled with an ultraviolet (UV) detector, is a primary technique for the analysis of aromatic acids like this compound. The presence of the benzene (B151609) ring and carboxyl groups allows for strong chromophoric activity, making UV detection highly suitable.
A typical HPLC method would involve the following:
Column: A C18 column is commonly used for the separation of moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with an acid like phosphoric acid to suppress the ionization of the carboxyl groups) and an organic solvent such as methanol or acetonitrile is employed to achieve optimal separation from other components in a sample matrix.
Detection: A UV detector set at a wavelength around 230-254 nm, where the aromatic ring shows significant absorbance, provides sensitive detection.
For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of this compound in a sample is then compared against this curve to determine its concentration.
Table 7.4.1: Illustrative HPLC Parameters for Phthalic Acid Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (75:25, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Note: These are general parameters and would require optimization and validation specifically for this compound.
Gas Chromatography (GC)
Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), offers high selectivity and sensitivity for the quantification of volatile and semi-volatile compounds. Phthalic acids, due to their low volatility, require a derivatization step to convert the carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters). This process enhances their thermal stability and chromatographic behavior.
The derivatization is typically performed using reagents like diazomethane or silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, and the mass spectrometer provides both quantification and structural confirmation. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte. oregonstate.edu
Table 7.4.2: Example GC-MS Method Parameters for Derivatized Phthalic Acids
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Derivatization Agent | BSTFA with 1% TMCS |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injector Temperature | 280 °C |
| Oven Program | Initial 80°C, ramp to 300°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Note: These parameters are illustrative and require specific adaptation and validation for the trimethylsilyl derivative of this compound.
The choice between HPLC-UV and GC-MS often depends on the sample matrix, the required sensitivity, and the availability of instrumentation. HPLC-UV is generally simpler as it may not require derivatization, while GC-MS provides higher specificity and is excellent for complex matrices where interferences are a concern. researchgate.netcdc.gov Both methods, when properly validated, can serve as robust tools for the quantitative determination of this compound.
Interactions in Chemical Biology and Mechanistic Insights of 3,6 Dimethoxyphthalic Acid Analogues
Enzymatic Transformations and Substrate Specificity Studies in vitro
While specific studies on the enzymatic transformation of 3,6-dimethoxyphthalic acid are not extensively documented in publicly available literature, the broader class of phthalic acid esters (PAEs) has been shown to undergo enzymatic degradation by various microbial enzymes. These processes are crucial for the bioremediation of phthalate-containing environmental contaminants. The initial step in the aerobic degradation of PAEs is typically the hydrolysis of the ester bonds by esterases or lipases, leading to the formation of a monoester and an alcohol. Subsequently, the monoester is further hydrolyzed to phthalic acid.
The phthalic acid molecule can then be targeted by dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring. This leads to the formation of dihydroxyphthalate intermediates, which are then susceptible to ring cleavage, ultimately breaking down the aromatic structure into smaller molecules that can enter central metabolic pathways. The substrate specificity of these enzymes is a key area of research, as it determines the range of phthalate (B1215562) derivatives that can be effectively degraded. For instance, studies on various bacterial and fungal strains have identified esterases with broad substrate specificity, capable of hydrolyzing different dialkyl phthalates. However, the influence of substituents on the phthalic acid ring, such as the methoxy (B1213986) groups in this compound, on the rate and specificity of these enzymatic reactions remains an area for further investigation.
Table 1: Examples of Enzymes Involved in Phthalate Ester Degradation
| Enzyme Class | Specific Enzyme Example | Source Organism | Substrate(s) | Product(s) |
| Esterase | Dibutyl phthalate (DBP) esterase | Fusarium culmorum | Dibutyl phthalate | Monobutyl phthalate, Phthalic acid |
| Dioxygenase | Phthalate 4,5-dioxygenase | Pseudomonas sp. | Phthalic acid | 4,5-dihydroxyphthalate |
| Decarboxylase | 4,5-dihydroxyphthalate decarboxylase | Comamonas sp. | 4,5-dihydroxyphthalate | Protocatechuate |
This table presents examples of enzymes acting on general phthalate structures. Specific data for this compound is not available in the cited literature.
Molecular Interactions with Model Biological Targets in vitro
The interaction of small molecules with biological macromolecules is fundamental to their biological activity. For phthalic acid derivatives, in vitro studies have explored their non-covalent interactions with proteins and DNA. Phthalate plasticizers have been shown to bind to human serum albumin (HSA), a major transport protein in the blood. nih.gov These interactions are primarily driven by hydrophobic forces, leading to alterations in the protein's conformation. nih.gov Molecular modeling studies have suggested that phthalate plasticizers tend to bind within specific subdomains of HSA. nih.gov
Furthermore, investigations into the non-covalent binding of phthalic acid esters to DNA have revealed that these molecules can interact with the minor groove of the DNA helix. nih.gov The primary forces driving this interaction are believed to be hydrogen bonding and van der Waals forces. nih.gov While these studies provide a framework for understanding how phthalic acid derivatives might interact with biological targets, specific experimental data on the binding affinity and interaction modes of this compound with model proteins or nucleic acids are not readily found in the current body of scientific literature. The presence of the two methoxy groups on the aromatic ring would be expected to influence its electronic properties and steric profile, which in turn would affect its binding characteristics.
Table 2: In vitro Binding Interactions of Phthalic Acid Esters with Biological Macromolecules
| Phthalate Ester | Biological Target | Technique(s) Used | Key Findings |
| Dibutyl phthalate (DBP) | Human Serum Albumin (HSA) | Fluorescence Spectroscopy, Molecular Modeling | Binds to HSA, primarily through hydrophobic interactions, causing conformational changes. nih.gov |
| Diethyl phthalate (DEP) | Calf Thymus DNA (ctDNA) | Fluorescence Titration, UV-vis Spectroscopy, FTIR | Interacts with the minor groove of DNA, with binding constants indicating a moderate affinity. nih.gov |
This table illustrates the types of interactions observed for common phthalate esters. Specific interaction data for this compound is not available in the cited literature.
Role as a Synthetic Intermediate for Biologically Active Molecules
Dimethoxyphthalic acid isomers serve as valuable intermediates in the synthesis of various biologically active molecules. For instance, 3,5-dimethoxyphthalic acid is a precursor in the chemical synthesis of 3,5-dimethoxyphthalic anhydride (B1165640). google.com This anhydride is a key intermediate for the semi-synthesis of compounds such as hypericin, schuttgelb, and emodin (B1671224) monoglucoside. google.com Hypericin, in particular, has garnered significant attention for its potential antiviral activities. google.com The synthetic route typically involves the transformation of the dimethoxyphthalic acid to the corresponding anhydride, which can then be used in further reactions to construct more complex molecular architectures. google.com
While this example highlights the utility of the 3,5-isomer, it underscores the potential of dimethoxyphthalic acid scaffolds, including this compound, as starting materials for the synthesis of novel heterocyclic compounds and other molecules with potential therapeutic applications. The specific arrangement of the methoxy and carboxylic acid groups on the benzene (B151609) ring in this compound offers a distinct pattern of reactivity and stereochemistry that can be exploited by synthetic chemists to access a diverse range of molecular structures.
Exploration of Receptor Binding Profiles through Ligand-Based Design (Theoretical or in vitro focused)
Ligand-based drug design is a powerful computational strategy used in the absence of a known 3D structure of a biological target. researchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific receptor and elicit a biological response. nih.gov
While no specific ligand-based design studies focusing on this compound analogues are prominently available, this methodology could be theoretically applied to explore their potential receptor binding profiles. By synthesizing a library of this compound derivatives and evaluating their binding affinities for a panel of receptors in vitro, a structure-activity relationship (SAR) could be established. nih.gov This experimental data could then be used to generate a pharmacophore model, which would guide the design of new analogues with improved potency and selectivity. In vitro receptor binding assays, which measure the affinity of a ligand for a specific receptor, would be a critical component of this discovery process. semanticscholar.org
Table 3: Key Concepts in Ligand-Based Design for Exploring Receptor Binding Profiles
| Concept | Description | Potential Application to this compound Analogues |
| Pharmacophore Modeling | A computational method to identify the essential 3D arrangement of chemical features responsible for biological activity. nih.gov | Development of a pharmacophore model based on a series of active this compound analogues to guide the design of new compounds with desired receptor binding profiles. |
| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. nih.gov | Systematic modification of the this compound scaffold and in vitro testing to understand how different functional groups influence receptor binding affinity and selectivity. |
| In vitro Receptor Binding Assays | Experimental techniques to measure the binding affinity of a ligand for a specific receptor. semanticscholar.org | To quantitatively determine the binding constants (e.g., Ki, Kd) of this compound analogues for a panel of biological targets, providing the data needed for SAR and pharmacophore model development. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-dimethoxyphthalic acid, and how can regioselectivity challenges be addressed?
- Methodological Answer : Synthesis typically involves methoxy group introduction via alkylation of hydroxylated phthalic acid precursors. For regioselective 3,6-substitution, directing groups (e.g., nitro or sulfonic acid) can guide methoxylation. Post-synthesis, deprotection of carboxylic acid groups is performed using acidic hydrolysis (e.g., HCl/H2O). Purification via recrystallization in ethanol/water mixtures (1:1 v/v) is advised, with characterization by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to confirm regiochemistry .
Q. How can the stability of this compound under laboratory conditions be optimized?
- Methodological Answer : Store the compound in a desiccator at 4°C, shielded from moisture and light. Avoid exposure to strong acids/bases or oxidizing agents (e.g., HNO3, KMnO4), as these may degrade the methoxy or carboxylic acid groups. Stability assays via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) can monitor decomposition over time .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) provides reliable quantification. For trace analysis, LC-MS (ESI negative mode) enhances sensitivity. Calibration curves (1–100 µg/mL) should be validated using spiked samples to account for matrix effects .
Advanced Research Questions
Q. How do steric and electronic effects of 3,6-dimethoxy groups influence the compound’s reactivity in esterification or coordination chemistry?
- Methodological Answer : The electron-donating methoxy groups reduce carboxylic acid acidity, requiring stronger catalysts (e.g., H2</SO4 or DCC/DMAP) for esterification. In coordination chemistry, the 3,6-substitution pattern creates a rigid planar structure, favoring chelation with transition metals (e.g., Cu<sup>2+</sup> or Fe<sup>3+</sup>). X-ray crystallography or DFT calculations (B3LYP/6-311+G(d,p)) can elucidate binding geometries .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize NMR acquisition in deuterated DMSO or CDCl3 with TMS as an internal reference. Cross-validate with high-resolution mass spectrometry (HRMS) and compare to computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Q. How can this compound serve as a monomer for synthesizing functional polymers?
- Methodological Answer : The compound’s dicarboxylic acid structure enables polycondensation with diols or diamines. For example, melt polymerization with ethylene glycol (180°C, N2 atmosphere) yields polyesters. Monitor molecular weight via GPC (THF mobile phase) and thermal stability via TGA (10°C/min under N2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
